
O-Benzyl-(D)-serine benzyl ester
Overview
Description
O-Benzyl-(D)-serine benzyl ester: is a chemical compound that belongs to the class of benzyl esters. Benzyl esters are widely used in organic synthesis as protecting groups for carboxylic acids and alcohols due to their stability and ease of removal under mild conditions. The compound is derived from (D)-serine, an amino acid, and is often used in the synthesis of peptides and other complex organic molecules.
Mechanism of Action
Target of Action
O-Benzyl-(D)-serine benzyl ester is primarily used as a protective group for hydroxy and amino functionalities in the synthesis of a wide range of natural products, pharmaceuticals, and functional organic materials . The benzyl group is recognized as one of the most reliable groups for protecting these functionalities against the actions of oxidants, acids, bases, and nucleophiles .
Mode of Action
The compound interacts with its targets by introducing a benzyl group, which has high stability under various reaction conditions . The cleavage of O- and N-benzyl groups, i.e., deprotection, is most commonly performed by hydrogenolysis using extremely flammable molecular hydrogen with palladium catalysts . A safer and greener alternative to conventional hydrogenolysis has been developed, where o- and n-benzyl groups can be cleaved in water without using molecular hydrogen .
Biochemical Pathways
The biochemical pathways affected by this compound involve the protection and deprotection of hydroxy and amino functionalities. The compound plays a crucial role in the synthesis of a wide range of natural products, pharmaceuticals, and functional organic materials . The benzyl group is introduced to protect these functionalities, and later removed through a process called hydrogenolysis .
Pharmacokinetics
It’s known that the unnatural benzyl ester is less likely to experience enzymatic hydrolysis in living cells . This suggests that the compound may have good stability and bioavailability in biological systems.
Result of Action
The primary result of the action of this compound is the protection of hydroxy and amino functionalities during the synthesis of various compounds. This protection allows these functionalities to withstand the actions of oxidants, acids, bases, and nucleophiles . After the synthesis process, the benzyl groups are removed, yielding the desired products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the deprotection process is typically performed using extremely flammable molecular hydrogen with palladium catalysts . A safer and greener alternative has been developed where o- and n-benzyl groups can be cleaved in water without using molecular hydrogen . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence or absence of certain environmental factors such as water and hydrogen.
Biochemical Analysis
Biochemical Properties
O-Benzyl-(D)-serine benzyl ester is involved in a variety of biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
This compound influences various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular interactions underpin the diverse roles of this compound in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of O-Benzyl-(D)-serine benzyl ester typically involves the esterification of (D)-serine with benzyl alcohol in the presence of an acidic catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Protection of Hydroxyl Groups: The hydroxyl group of (D)-serine is protected by benzylation using benzyl chloride and a base such as sodium hydroxide or potassium carbonate. This step is crucial to prevent unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-Benzyl-(D)-serine benzyl ester can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives. Common reagents include sodium methoxide and sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Neuropharmacological Applications
NMDA Receptor Modulation
O-Benzyl-(D)-serine benzyl ester acts on NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. Research indicates that enhancing D-serine levels can improve NMDA receptor function, potentially offering therapeutic benefits for conditions like schizophrenia and Alzheimer's disease. Studies have shown that administration of this compound can lead to enhanced cognitive performance in animal models, suggesting its potential as a cognitive enhancer in humans .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Elevated levels of D-serine are associated with improved cognitive functions and neuroprotection in models of neurodegenerative diseases. For instance, studies indicate that this compound may mitigate neuronal damage by modulating glutamate levels and exerting antioxidant effects .
- Cognitive Enhancement Study : A study demonstrated that this compound significantly improved cognitive performance in mice subjected to memory impairment models. The results indicated that the compound could enhance synaptic plasticity through NMDA receptor activation.
- Kidney Function Biomarker : Research identified D-serine as a potential biomarker for acute kidney injury (AKI). The dynamics of D-serine levels suggest its role in renal pathophysiology, highlighting broader biological implications beyond CNS effects.
- Pharmacological Applications : In pharmacological studies, this compound has been evaluated for its efficacy in enhancing NMDA receptor function, which could lead to new treatments for psychiatric disorders where NMDA receptor dysfunction is implicated .
Comparison with Similar Compounds
O-Benzyl-L-serine benzyl ester: Similar in structure but derived from L-serine instead of (D)-serine.
N-Benzyl-(D)-serine benzyl ester: Similar but with the benzyl group attached to the nitrogen atom of the amino acid.
O-Benzyl-L-glutamic acid benzyl ester: Another benzyl ester derived from a different amino acid, L-glutamic acid.
Uniqueness: O-Benzyl-(D)-serine benzyl ester is unique due to its specific stereochemistry and the presence of the benzyl group on the oxygen atom. This configuration provides distinct reactivity and selectivity in synthetic applications, making it a valuable tool in organic synthesis and research.
Biological Activity
O-Benzyl-(D)-serine benzyl ester is a compound of interest due to its potential applications in medicinal chemistry and its biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula and is characterized by the presence of a benzyl group attached to the serine amino acid backbone. The synthesis typically involves the reaction of O-benzyl-D-serine with benzaldehyde, yielding high yields of the ester product .
Structure-Activity Relationships (SAR)
The SAR studies on O-benzyl-(D)-serine derivatives have revealed that modifications at the ortho position of the benzyl moiety can significantly enhance biological activity. For instance, a series of ortho-substituted compounds were synthesized, leading to improved in vitro and in vivo activities compared to their parent compounds. Notably, one biphenyl derivative exhibited a twofold increase in potency .
Table 1: Structure-Activity Relationships
Compound | Modification | Potency Improvement |
---|---|---|
BMS-317180 | Parent Compound | Baseline |
2p | Ortho-substituted | 2x |
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. These compounds act by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This mechanism disrupts fungal cell membrane integrity, leading to cell death .
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer activity. Peptidomimetics containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including those with mutated oncogenes. The presence of specific functional groups enhances their ability to induce apoptosis in cancer cells .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of triazole-modified peptidomimetics, revealing that compounds with similar structures to this compound were effective against resistant fungal strains .
- Cytotoxicity Against Cancer Cells : Another investigation focused on a series of peptidomimetics that included O-benzyl-(D)-serine derivatives, which showed significant cytotoxicity against breast and colon cancer cell lines, particularly those expressing mutated ras oncogenes .
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylmethoxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSSRDBCZVJBPQ-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944541 | |
Record name | Benzyl O-benzylserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
Record name | Benzyl O-benzylserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21948-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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